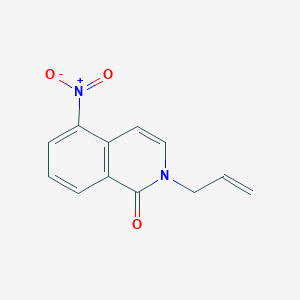

2-allyl-5-nitro-1(2H)-isoquinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

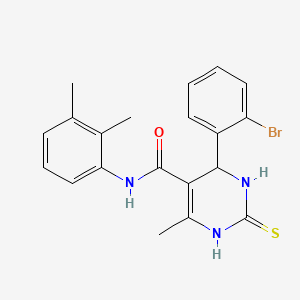

2-allyl-5-nitro-1(2H)-isoquinolinone (2ANIQ) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and drug development. It is a derivative of the isoquinoline group and is composed of an alkyl group and a nitro group. 2ANIQ has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. It has also been studied for its potential to act as an agonist of the G-protein coupled receptor PPARγ, which is involved in metabolic homeostasis.

Aplicaciones Científicas De Investigación

Bioreductive Pro-Drug System

- Bioreductive Activation for Drug Release : A study by Berry et al. (1997) demonstrated the potential of 5-substituted isoquinolin-1-ones in synthesizing compounds that undergo bioreductive activation, suggesting applications as pro-drugs for selective therapeutic drug release in hypoxic solid tumors (Berry et al., 1997).

Drug Design and Nucleic Acid Binding

- Nucleic Acid Binding and Drug Design : Bhadra and Kumar (2011) highlighted the significance of isoquinoline alkaloids, including derivatives of 2-allyl-5-nitro-1(2H)-isoquinolinone, in binding with nucleic acids and their implications for drug design, focusing on anticancer properties and the development of new therapeutic agents (Bhadra & Kumar, 2011).

Catalysis and Synthesis

- Catalytic Allylic Amination : Ragaini et al. (2004) explored the catalytic allylic amination of olefins by nitroarenes, including reactions involving electron-withdrawing groups, highlighting synthetic pathways for creating compounds with diverse functional groups (Ragaini et al., 2004).

Neuroprotection

- Neuroprotective Effects : The neuroprotective effects of inhibiting poly(ADP-ribose) synthetase, using derivatives similar to 2-allyl-5-nitro-1(2H)-isoquinolinone, were studied by Takahashi et al. (1997), suggesting a role in reducing brain damage in cerebral ischemia (Takahashi et al., 1997).

Photoinitiators for Polymerization

- Photoinitiating Systems : Xiao et al. (2015) investigated derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione as photoinitiators for polymerization, showcasing their ability to initiate polymerization under visible light, which could have applications in the development of new materials (Xiao et al., 2015).

Propiedades

IUPAC Name |

5-nitro-2-prop-2-enylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-2-7-13-8-6-9-10(12(13)15)4-3-5-11(9)14(16)17/h2-6,8H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZGTJHPYZRYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320043 |

Source

|

| Record name | 5-nitro-2-prop-2-enylisoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-allyl-5-nitro-1(2H)-isoquinolinone | |

CAS RN |

400076-44-0 |

Source

|

| Record name | 5-nitro-2-prop-2-enylisoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2828598.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2828605.png)

![4-[(3-Methylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2828606.png)

![N-(3-butoxyphenyl)-2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B2828607.png)

![4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2828609.png)

![N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2828615.png)